
Pimagedine monosulfate monohydrate
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Overview
Description
Pimagedine monosulfate monohydrate is the sulfate monohydrate salt form of aminoguanidine (chemical formula: CH₆N₄), a nitric oxide synthase (NOS) inhibitor with antidiabetic applications. It is regulated by the U.S. Food and Drug Administration (FDA) under Unique Ingredient Identifier (UNII) SCQ4EZQ113 and classified under the therapeutic category "Antidiabetic and hyperglycemic glinides" . The compound exists in multiple salt forms, including sulfate, hydrochloride, and nitrate, with the monosulfate monohydrate variant offering optimized physicochemical properties for pharmaceutical use . Its primary mechanism involves inhibiting NOS, a key enzyme in nitric oxide production, which is implicated in diabetic complications such as nephropathy and retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The single crystal of aminoguanidine sulfate monohydrate can be obtained through a process involving X-ray diffraction analysis . The compound is synthesized by reacting aminoguanidine with sulfuric acid in the presence of water. The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of aminoguanidine sulfate monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aminoguanidine sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Aminoguanidine sulfate monohydrate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoguanidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Diabetic Nephropathy
Pimagedine has been investigated for its role in preventing or slowing the progression of diabetic nephropathy. Clinical trials have shown mixed results; while some studies indicated a reduction in proteinuria and improvement in renal function, others were halted due to safety concerns and lack of efficacy .
Cardiovascular Health
The compound's ability to inhibit AGE formation suggests a potential role in protecting against cardiovascular diseases linked to diabetes. AGEs contribute to vascular stiffness and endothelial dysfunction, making their inhibition a target for therapeutic intervention .
Case Studies
Research Applications Beyond Diabetes
Pimagedine's properties extend beyond diabetes management:
- Wound Healing : Its potential as a wound healing agent is being explored due to its role in modulating inflammation and promoting tissue repair.
- Neuroprotection : Research indicates that Pimagedine may protect against neurodegenerative conditions by reducing AGE accumulation in neural tissues.
- Manufacturing Processes : The compound is utilized as a pharmaceutical aid in drug formulations, enhancing stability and bioavailability .
Mechanism of Action
Aminoguanidine sulfate monohydrate exerts its effects through several mechanisms:
Inhibition of Advanced Glycosylation End Products (AGEs): Aminoguanidine inhibits the formation of AGEs, which are associated with the pathogenesis of diabetes complications and cardiovascular changes in aging.
Inhibition of Nitric Oxide Synthase: The compound inhibits nitric oxide synthase, particularly the inducible isoform, which is involved in the production of large quantities of nitric oxide in response to cytokines.
Inhibition of Diamine Oxidase: Aminoguanidine inhibits diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Aminoguanidine Salts
Aminoguanidine (pimagedine) is commercially available in multiple salt forms to enhance solubility, stability, and bioavailability. Key differences between these salts include:
The sulfate form is preferred for its balanced solubility and stability, whereas the hydrochloride and nitrate salts are utilized in niche research contexts .
Comparison with Saxagliptin Monohydrate
Saxagliptin monohydrate (C₁₈H₂₅N₃O₂·H₂O) is another FDA-approved antidiabetic agent but operates via a distinct mechanism (dipeptidyl peptidase-4 (DPP-4) inhibition). The table below highlights key contrasts:
While both compounds target diabetes, pimagedine focuses on mitigating oxidative stress and vascular complications, whereas saxagliptin enhances incretin hormone activity to regulate blood glucose .
Comparison with Sitagliptin Phosphate Hydrate
Sitagliptin phosphate hydrate (C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O) is another DPP-4 inhibitor but differs structurally and pharmacokinetically from pimagedine:
Sitagliptin’s fluorinated structure enhances metabolic stability, whereas pimagedine’s smaller guanidine backbone allows for broader enzyme interaction .
Biological Activity
Pimagedine monosulfate monohydrate, commonly known as aminoguanidine, is a small molecule primarily investigated for its role in inhibiting the formation of advanced glycation end-products (AGEs). This compound has garnered attention for its potential therapeutic applications, particularly in diabetic nephropathy and other conditions associated with oxidative stress and inflammation. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Pimagedine functions primarily as an inhibitor of various enzymes and pathways involved in the formation of AGEs. Its mechanisms include:
- Inhibition of Glycation : Pimagedine reacts with reactive dicarbonyl compounds such as methylglyoxal and glyoxal, preventing their interaction with proteins and subsequent glycation. This reaction results in the formation of less reactive heterocycles, thus reducing AGE accumulation .
- Nitric Oxide Synthase Inhibition : The compound also inhibits nitric oxide synthase (NOS), which may contribute to its effects on vascular health by modulating nitric oxide levels—an important signaling molecule in cardiovascular physiology .
- Diamine Oxidase Inhibition : Pimagedine inhibits diamine oxidase, an enzyme involved in the metabolism of polyamines which are critical for cell growth and differentiation .
1. Anti-Glycation Effects
Pimagedine has been shown to significantly reduce the formation of AGEs in various experimental models. For instance, it has been documented that aminoguanidine can decrease AGE levels in diabetic rats, suggesting its protective role against diabetes-induced complications .
2. Vascular Protection
Research indicates that pimagedine may protect against vascular complications associated with diabetes by reducing oxidative stress and inflammation. In animal studies, it has been shown to improve endothelial function and reduce markers of vascular damage .
3. Neuroprotective Properties
There is emerging evidence that pimagedine may exert neuroprotective effects. Studies have suggested that by inhibiting the formation of AGEs, pimagedine may help mitigate neurodegenerative processes linked to diseases such as Alzheimer's .
Case Studies
Case Study 1: Diabetic Nephropathy
A clinical trial investigated the efficacy of pimagedine in patients with type 2 diabetes and overt nephropathy. While initial results indicated potential benefits in reducing proteinuria (a marker of kidney damage), the study was terminated due to safety concerns related to side effects such as increased risk of adverse events .
Case Study 2: Cardiovascular Health
In a study involving diabetic rats, treatment with pimagedine resulted in improved vascular reactivity and reduced levels of inflammatory markers compared to untreated controls. These findings suggest a potential role for pimagedine in managing cardiovascular complications related to diabetes .
Research Findings
Properties
CAS No. |
540466-64-6 |
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Molecular Formula |
CH10N4O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-aminoguanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
InChI Key |
CZZHJQQLODKQEU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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